dihydrozeatin-9-b-D-glucoside

概要

説明

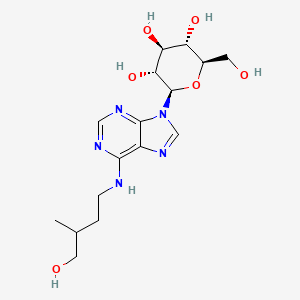

Dihydrozeatin-9-b-D-glucoside is a cytokinin, a class of plant hormones that promote cell division and growth. This compound is a glucoside derivative of dihydrozeatin, which is itself a derivative of zeatin, a naturally occurring cytokinin. Cytokinins like this compound play crucial roles in various plant growth and developmental processes, including cell division, shoot and root growth, and leaf senescence .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dihydrozeatin-9-b-D-glucoside typically involves the glycosylation of dihydrozeatin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to dihydrozeatin under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated glucose derivatives, such as glucose pentaacetate, in the presence of catalysts like Lewis acids .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation. These methods are advantageous due to their specificity and efficiency .

化学反応の分析

Types of Reactions: Dihydrozeatin-9-b-D-glucoside can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound ketone, while reduction can revert it to its original form .

科学的研究の応用

Chemical Properties and Mechanism of Action

Dihydrozeatin-9-b-D-glucoside has the chemical formula and is formed through the glucosylation of dihydrozeatin at the N-9 position. This process involves the addition of a glucose molecule to the nitrogen atom in the purine ring structure of dihydrozeatin. The glycosylation can affect the biological activity of cytokinins, often rendering them inactive in bioassays, thus regulating their availability and function within plant tissues. The primary reaction involving DHZ-G is catalyzed by glycosyltransferases, which transfer glucose from UDP-glucose to dihydrozeatin.

Agricultural Applications

This compound plays a pivotal role as a plant growth regulator. Its applications include:

- Enhancing Crop Yield : DHZ-G promotes cell division and delays leaf senescence, which can lead to increased crop yields.

- Plant Stress Responses : Research indicates that DHZ-G modulates responses to abiotic stresses by affecting hormone signaling pathways and metabolic processes within plants . It has been shown to influence gene expression related to growth and development under stress conditions.

Biological Research

In biological studies, DHZ-G is utilized to investigate:

- Cytokinin Signaling Mechanisms : It is involved in cytokinin signaling pathways that regulate various physiological processes such as nutrient mobilization and stress responses . Studies have demonstrated that DHZ-G can influence gene expression related to these pathways.

- Cell Division and Differentiation : As a model compound, DHZ-G helps researchers understand the role of cytokinins in plant growth and development processes.

Potential Therapeutic Applications

Emerging research suggests that DHZ-G may have therapeutic potential:

- Anti-Aging Properties : Preliminary studies indicate that DHZ-G could influence cell proliferation and have implications for anti-aging therapies.

- Medicinal Chemistry : Ongoing research is exploring its effects on cellular mechanisms that could translate into medical applications beyond agriculture.

Case Studies

Several studies have documented the effects of this compound on plant physiology:

- Influence on Gene Expression : A study demonstrated that treatment with DHZ-G altered the expression levels of over 6,600 genes involved in growth regulation under stress conditions, showcasing its potential in enhancing plant resilience .

- Metabolic Interconversions : Research indicated that DHZ-G could be hydrolyzed back to dihydrozeatin in vivo, allowing for a dynamic response mechanism in plants facing environmental challenges .

- Transport Mechanisms : Investigations into the transport forms of cytokinins revealed that DHZ-G may play a role in facilitating cytokinin transport within plant tissues, impacting overall plant health and development .

作用機序

Dihydrozeatin-9-b-D-glucoside exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of cytokinin-responsive genes. These genes regulate various physiological processes, including cell division, nutrient mobilization, and stress responses. The molecular targets include histidine kinases and response regulators that mediate the cytokinin signaling pathway .

類似化合物との比較

Zeatin: A naturally occurring cytokinin with similar functions but different structural properties.

Dihydrozeatin: The parent compound of dihydrozeatin-9-b-D-glucoside, with similar biological activity but lacking the glucose moiety.

Trans-zeatin-N-glucoside: Another glucoside derivative of zeatin with comparable biological activity

Uniqueness: this compound is unique due to its specific glycosylation pattern, which affects its stability, solubility, and biological activity. The glucose moiety enhances its transport and storage within plant tissues, making it a more stable and effective cytokinin compared to its non-glycosylated counterparts .

生物活性

Dihydrozeatin-9-b-D-glucoside (DHZ-G) is a significant compound in plant biology, classified as a cytokinin—a group of plant hormones that play crucial roles in cell division, growth, and various developmental processes. This article delves into the biological activity of DHZ-G, exploring its mechanisms, effects on plant physiology, and potential applications in agriculture and medicine.

Overview of this compound

This compound is a glucoside derivative of dihydrozeatin, which itself is a derivative of zeatin, a naturally occurring cytokinin. The structural modification at the N-9 position distinguishes DHZ-G from other cytokinins, impacting its biological activity and interaction with plant hormone signaling pathways.

The primary mechanism through which DHZ-G exerts its effects involves binding to cytokinin receptors in plant cells. This interaction activates a signal transduction pathway that leads to the expression of genes responsive to cytokinins. These genes regulate essential physiological processes such as:

- Cell Division : Promotes mitotic activity in meristematic tissues.

- Nutrient Mobilization : Enhances the uptake and distribution of nutrients.

- Stress Responses : Modulates plant responses to abiotic stresses like drought and salinity .

1. Promotion of Plant Growth

Research indicates that DHZ-G significantly influences growth parameters in various plant species. For example, studies have shown that application of DHZ-G can enhance shoot and root development, leading to increased biomass production.

2. Delaying Leaf Senescence

Cytokinins are known for their role in delaying leaf senescence. DHZ-G has been observed to maintain chlorophyll content in senescing leaves, thereby prolonging photosynthetic activity. A study demonstrated that DHZ-G application resulted in higher chlorophyll retention compared to untreated controls in oat leaves .

3. Modulation of Stress Responses

DHZ-G plays a role in enhancing plant resilience against environmental stresses. It has been shown to modulate hormonal signaling pathways that are activated during stress conditions, thereby improving overall plant health and yield under adverse conditions .

Comparative Analysis with Other Cytokinins

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Dihydrozeatin | Cytokinin | Promotes cell division | Unmodified form; more active than glucosides |

| Trans-zeatin | Cytokinin | Enhances shoot growth | Commonly used in plant tissue culture |

| Isopentenyladenine | Cytokinin | Delays leaf senescence | Different side chain structure |

| Dihydrozeatin-7-b-D-glucoside | Glycosylated cytokinin | Reduced activity | Glucosylation at N-7 instead of N-9 |

| This compound | Glycosylated cytokinin | Moderate activity | Unique position at N-9 affecting biological activity |

This table illustrates the comparative biological activities of various cytokinins, highlighting how DHZ-G's unique structure influences its function.

Case Study 1: Effects on Oat Leaves

A detailed study assessed the impact of DHZ-G on chlorophyll retention during leaf senescence in oats. Results indicated that DHZ-G significantly delayed chlorophyll degradation compared to control groups, suggesting its potential use as a growth regulator in crop management .

Case Study 2: Stress Response Modulation

In another investigation, DHZ-G was applied to maize plants subjected to drought stress. The findings revealed that treated plants exhibited enhanced growth and improved physiological responses compared to untreated controls, indicating DHZ-G's role in stress mitigation .

Agriculture

Due to its ability to promote growth and delay senescence, DHZ-G is being explored as a natural growth regulator in agriculture. Its application could lead to enhanced crop yields and improved plant health under various environmental conditions.

Medicine

Emerging research suggests potential therapeutic applications for DHZ-G beyond agriculture. Its anti-aging properties and effects on cell proliferation are being investigated for possible use in regenerative medicine .

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPMMLWYLAPTPK-UFZVAZPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346460 | |

| Record name | Dihydrozeatin-9-beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73263-99-7 | |

| Record name | Dihydrozeatin-9-beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。